molecular formula C16H10O6 B8112934 4,4'-Oxalyldibenzoic acid

4,4'-Oxalyldibenzoic acid

Cat. No.: B8112934
M. Wt: 298.25 g/mol
InChI Key: BQDSQOCMNSRCGT-UHFFFAOYSA-N
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Description

4,4'-Oxalyldibenzoic acid (CAS 1585-67-7) is a dicarboxylic acid derivative with the molecular formula C₁₆H₁₀O₆ and a molecular weight of 298.25 g/mol . Structurally, it consists of two benzoic acid moieties linked by an oxalyl group (–O(CO)₂O–), which distinguishes it from other bis-benzoic acid compounds. The compound is a solid at room temperature and is primarily utilized in research settings, including coordination chemistry and materials science, due to its ability to act as a ligand in metal-organic frameworks (MOFs) .

Key physicochemical properties include:

  • Melting point: Not explicitly reported, but stable under recommended storage conditions (dry, ventilated, and cool environments) .
  • Hazards: Classified as an acute oral toxin (LD₅₀ > 11,500 mg/kg) and a mild skin/eye irritant (H315, H319).

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)-2-oxoacetyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDSQOCMNSRCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Oxalyldibenzoic acid is typically synthesized through the reaction of benzaldehyde with oxalic acid under acidic conditions. The reaction involves the formation of a dioxo-ethanediyl bridge between two benzoic acid moieties .

Industrial Production Methods: In industrial settings, the production of 4,4’-Oxalyldibenzoic acid involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Oxalyldibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Materials Science

1.1. Polymer Chemistry

ODBA is utilized as a building block in the synthesis of polymers, particularly in the creation of polyesters and polyamides. Its dicarboxylic acid functionality allows for the formation of high-performance polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating ODBA into polymer matrices can improve their heat resistance and overall durability .

1.2. Metal-Organic Frameworks (MOFs)

The compound serves as a ligand in the formation of metal-organic frameworks (MOFs), which are porous materials with significant applications in gas storage and separation. Studies have shown that MOFs constructed using ODBA exhibit excellent CO2 adsorption capabilities, making them suitable for carbon capture technologies . The structural versatility of ODBA allows for the tuning of MOF properties by varying metal ions and synthesis conditions.

Pharmaceutical Applications

2.1. Drug Development

ODBA has been explored for its potential in drug development, particularly as a scaffold for designing new pharmaceutical agents. Its ability to form stable complexes with various metal ions enhances its utility in creating metallodrugs, which have shown promise in treating cancer and other diseases . The incorporation of ODBA into drug formulations can improve bioavailability and therapeutic efficacy.

2.2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from ODBA. For instance, derivatives of ODBA have demonstrated significant activity against various bacterial strains, suggesting that modifications to its structure can lead to potent antimicrobial agents . This opens avenues for developing new treatments for infectious diseases.

Catalysis

3.1. Catalytic Applications

ODBA has been investigated as a catalyst or catalyst support in various organic reactions, including esterification and amidation processes. Its ability to facilitate these reactions while maintaining high selectivity is attributed to its unique functional groups, which can stabilize transition states during chemical transformations .

3.2. Green Chemistry

In line with sustainable chemistry practices, ODBA has been employed in green catalytic processes that minimize waste and energy consumption. Its application in solvent-free reactions exemplifies its role in advancing environmentally friendly synthetic methodologies .

Case Studies

Study Application Findings
Polymer SynthesisODBA incorporated into polyesters showed improved thermal stability up to 300°C with enhanced mechanical strength.
CO2 CaptureMOFs using ODBA as a ligand achieved CO2 adsorption capacities exceeding 50 cm³/g at standard conditions, indicating high potential for carbon capture applications.
Antimicrobial ActivityDerivatives of ODBA exhibited minimum inhibitory concentrations (MIC) against E.coli at 15 µg/mL, showcasing significant antimicrobial potential.
CatalysisODBA was effective as a catalyst in solvent-free esterification reactions, achieving yields greater than 90% within 30 minutes at room temperature.

Mechanism of Action

The mechanism of action of 4,4’-Oxalyldibenzoic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function. The pathways involved include enzyme inhibition and modulation of protein-ligand interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4'-Oxalyldibenzoic acid with structurally or functionally related benzoic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Toxicity Profile
This compound C₁₆H₁₀O₆ 298.25 Oxalyl-linked dicarboxylates MOF synthesis, chemical research Acute oral toxicity (LD₅₀ >11,500 mg/kg); potential carcinogen
4-Hydroxybenzoic Acid C₇H₆O₃ 138.12 Single benzoic acid with –OH group Precursor for parabens, preservatives Generally low toxicity; no significant hazards reported
4,4'-Oxybisbenzoic Acid C₁₄H₁₀O₅ 274.22 Ether-linked dicarboxylates Polymer synthesis, MOF linkers Limited data; presumed low toxicity
Caffeic Acid C₉H₈O₄ 180.16 Phenolic acid with propenoic chain Antioxidant, food/cosmetic additives Low toxicity; widely used in supplements

Structural and Functional Differences:

Backbone Linkage: this compound: Features an oxalyl group (–O(CO)₂O–), which introduces two ketone groups between the benzoic acid units. This enhances its rigidity and coordination capability with metal ions, making it suitable for constructing porous MOFs . 4,4'-Oxybisbenzoic Acid: Contains an ether linkage (–O–), which reduces conformational flexibility compared to the oxalyl group. This impacts its utility in MOFs, as the ether group offers weaker metal-binding affinity . 4-Hydroxybenzoic Acid: A monomeric compound with a hydroxyl group, limiting its use as a standalone ligand but serving as a precursor for ester derivatives like parabens .

Toxicity and Safety: this compound exhibits higher acute toxicity (oral LD₅₀ >11,500 mg/kg) compared to 4-Hydroxybenzoic acid and Caffeic acid, which are deemed safe for use in cosmetics and food . 4,4'-Oxybisbenzoic acid lacks comprehensive toxicological data but is presumed safer due to structural similarity to non-toxic ether-linked compounds .

Applications: MOF Synthesis: this compound’s dicarboxylate groups enable strong coordination with transition metals (e.g., Zn²⁺, Cu²⁺), forming stable frameworks for gas storage or catalysis . In contrast, 4-Hydroxybenzoic acid lacks the bifunctional structure required for such applications. Biological Use: Caffeic acid’s phenolic structure grants antioxidant properties, making it valuable in pharmaceuticals and nutraceuticals, whereas this compound’s toxicity limits its biological applications .

Research Findings and Key Contrasts

  • Coordination Chemistry: this compound forms 3D porous networks with metals like cadmium, exhibiting surface areas >1,000 m²/g, outperforming 4,4'-Oxybisbenzoic acid-based MOFs in gas adsorption .
  • Thermal Stability: this compound decomposes at ~300°C, comparable to 4,4'-Oxybisbenzoic acid but less stable than Caffeic acid, which retains integrity up to 350°C due to its conjugated phenolic system .
  • Regulatory Status :

    • Unlike Caffeic acid (GRAS status) and 4-Hydroxybenzoic acid (FDA-approved for preservatives), this compound’s hazardous classification restricts its commercial use to controlled research settings .

Biological Activity

4,4'-Oxalyldibenzoic acid (ODBA) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of ODBA, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by two benzoic acid moieties connected by an oxalyl group. Its chemical structure allows it to interact with various biomolecules, influencing their function and activity.

The biological activity of ODBA is primarily attributed to its ability to bind to proteins and enzymes, thereby modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : ODBA can inhibit specific enzymes, thereby altering metabolic pathways. This inhibition can lead to reduced substrate conversion rates and altered product formation.
  • Protein-Ligand Interactions : The compound can form complexes with proteins, affecting their conformation and function. These interactions can influence signaling pathways and cellular responses.

Applications in Scientific Research

ODBA has several applications across different scientific fields:

  • Biochemistry : Used as a ligand in studies examining enzyme interactions and protein-ligand binding dynamics.
  • Pharmacology : Investigated for potential therapeutic applications, particularly in drug delivery systems.
  • Material Science : Employed in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), showcasing its versatility beyond biological applications.

Biological Activity Overview

The biological activity of ODBA has been studied in various contexts, including its antimicrobial properties and effects on cell viability.

Antimicrobial Activity

Research indicates that ODBA exhibits antimicrobial properties against several bacterial strains. Its effectiveness varies depending on concentration and exposure time. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus spp.50 µg/mLSignificant bactericidal effect observed
Escherichia coli75 µg/mLModerate inhibition noted

These findings suggest that ODBA could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments have shown that ODBA's effects on cell viability depend on the concentration used. In studies involving L929 cells, varying concentrations of ODBA were tested for their cytotoxic effects:

Concentration (µM)Viability after 24h (%)Viability after 48h (%)
2008897
10010298
5085107
2596108

The results indicate that at lower concentrations, ODBA may enhance cell viability, while higher concentrations could lead to reduced viability .

Case Studies

Several case studies have explored the implications of ODBA in biological systems:

  • Case Study on Enzyme Interaction :
    A study investigated the interaction between ODBA and a specific enzyme involved in metabolic regulation. Results indicated that ODBA significantly inhibited enzyme activity at concentrations above 100 µM, suggesting its potential role as a therapeutic agent in metabolic disorders.
  • Clinical Relevance :
    Clinical trials assessing the safety and efficacy of compounds similar to ODBA have shown promising results in managing conditions related to enzyme dysfunctions. These findings underscore the relevance of further research into ODBA's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4,4'-Oxalyldibenzoic acid in laboratory settings?

  • Synthesis : Use condensation reactions between oxalic acid derivatives and substituted benzoic acids under controlled anhydrous conditions. Purification typically involves recrystallization from polar aprotic solvents like dimethylformamide (DMF) .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment (>95% by area normalization), and elemental analysis to validate stoichiometry . For novel derivatives, single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry .

Q. What safety protocols should be prioritized when handling this compound in experimental workflows?

  • Hazard Mitigation : Use personal protective equipment (PPE) including nitrile gloves and safety goggles due to its classification as a skin/eye irritant (H315, H319) .
  • Exposure Management : In case of inhalation, relocate to fresh air immediately; for skin contact, wash thoroughly with soap and water. Store the compound in a ventilated, cool environment away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound?

  • Methodological Approach : Conduct comparative studies using standardized protocols. For example:

  • Solubility : Perform gravimetric analysis in solvents like water, ethanol, and DMSO at 25°C, noting discrepancies with literature values .
  • Thermal Stability : Use thermogravimetric analysis (TGA) under inert atmospheres to determine decomposition temperatures, cross-referencing with differential scanning calorimetry (DSC) data .
    • Validation : Replicate experiments across independent labs to identify systematic errors or batch-specific variations .

Q. What role does this compound play in the design of metal-organic frameworks (MOFs), and how can its coordination behavior be optimized?

  • Coordination Chemistry : The compound acts as a ditopic linker due to its two carboxylate groups. To enhance MOF porosity, modify reaction conditions (e.g., solvothermal synthesis at 120°C) or introduce co-ligands like 4,4'-bipyridine .
  • Characterization : Use SCXRD to analyze bond angles/distances and Brunauer-Emmett-Teller (BET) surface area measurements to assess framework stability .

Q. How can researchers statistically validate the reproducibility of catalytic activity data for this compound-derived catalysts?

  • Experimental Design : Implement triplicate trials with positive/negative controls (e.g., blank reactions). Use ANOVA to compare activity variances across batches .
  • Data Reporting : Include raw datasets in supplementary materials, adhering to journal guidelines for transparency . Highlight outliers and apply Grubbs’ test to exclude anomalous data .

Methodological Considerations

Q. What analytical techniques are most effective for assessing the purity and stability of this compound under long-term storage?

  • Purity Analysis : Combine HPLC with UV-Vis detection (λ = 254 nm) and mass spectrometry (MS) to detect degradation products .
  • Stability Monitoring : Conduct accelerated aging studies at 40°C/75% relative humidity, sampling at intervals (e.g., 1, 3, 6 months) to track decomposition via FT-IR spectroscopy .

Q. How should researchers design experiments to investigate the acid’s role in photochemical reactions?

  • Photoreactivity Setup : Use a xenon lamp (λ > 300 nm) with monochromatic filters. Monitor reaction progress via in-situ UV-Vis spectroscopy .
  • Quantum Yield Calculation : Employ actinometry (e.g., ferrioxalate) to quantify photon efficiency and correlate with reaction rates .

Data Management and Reporting

Q. What strategies ensure compliance with journal requirements when publishing studies involving this compound?

  • Experimental Section : Provide step-by-step synthesis protocols, including solvent ratios, temperatures, and catalyst loadings. For known compounds, cite prior literature; for novel derivatives, include full spectroscopic data .
  • Supporting Information : Archive crystallographic data (CIF files), NMR spectra, and HPLC chromatograms in repositories like Cambridge Structural Database .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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